molecular formula C8H7ClO5S B1595918 5-Chlorosulfonyl-2-methoxybenzoic acid CAS No. 51904-91-7

5-Chlorosulfonyl-2-methoxybenzoic acid

Cat. No. B1595918
Key on ui cas rn: 51904-91-7
M. Wt: 250.66 g/mol
InChI Key: OUBZCDOQEMLMAB-UHFFFAOYSA-N
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Patent
US06207829B1

Procedure details

Commercially available 2-methoxybenzoic acid (15.2 g, 0.1 mol) was added portionwise to chlorosulphonic acid (52.43 g) over 30 min with ice cooling. Thionyl chloride (11.9 g, 0.1 mol) was added and the reaction stirred overnight. The reaction was quenched onto ice/water (250 g/65 ml) and the precipitated product granulated for 1 hr, filtered, water washed and oven dried to give the title compound (23.56 g, 93.9%) as a white solid with m.p. 138-140° C. δ (CDCl3): 4.18 (3H, s), 7.23 (1H, d), 8.21 (1H, d), 8.78 (1H, s).
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
52.43 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step Two
Yield
93.9%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].[Cl:12][S:13](O)(=[O:15])=[O:14].S(Cl)(Cl)=O>>[Cl:12][S:13]([C:9]1[CH:10]=[CH:11][C:3]([O:2][CH3:1])=[C:4]([CH:8]=1)[C:5]([OH:7])=[O:6])(=[O:15])=[O:14]

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=CC=C1
Name
Quantity
52.43 g
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
11.9 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched onto ice/water (250 g/65 ml)
WAIT
Type
WAIT
Details
the precipitated product granulated for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
water washed
CUSTOM
Type
CUSTOM
Details
oven dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClS(=O)(=O)C=1C=CC(=C(C(=O)O)C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 23.56 g
YIELD: PERCENTYIELD 93.9%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06207829B1

Procedure details

Commercially available 2-methoxybenzoic acid (15.2 g, 0.1 mol) was added portionwise to chlorosulphonic acid (52.43 g) over 30 min with ice cooling. Thionyl chloride (11.9 g, 0.1 mol) was added and the reaction stirred overnight. The reaction was quenched onto ice/water (250 g/65 ml) and the precipitated product granulated for 1 hr, filtered, water washed and oven dried to give the title compound (23.56 g, 93.9%) as a white solid with m.p. 138-140° C. δ (CDCl3): 4.18 (3H, s), 7.23 (1H, d), 8.21 (1H, d), 8.78 (1H, s).
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
52.43 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step Two
Yield
93.9%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].[Cl:12][S:13](O)(=[O:15])=[O:14].S(Cl)(Cl)=O>>[Cl:12][S:13]([C:9]1[CH:10]=[CH:11][C:3]([O:2][CH3:1])=[C:4]([CH:8]=1)[C:5]([OH:7])=[O:6])(=[O:15])=[O:14]

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=CC=C1
Name
Quantity
52.43 g
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
11.9 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched onto ice/water (250 g/65 ml)
WAIT
Type
WAIT
Details
the precipitated product granulated for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
water washed
CUSTOM
Type
CUSTOM
Details
oven dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClS(=O)(=O)C=1C=CC(=C(C(=O)O)C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 23.56 g
YIELD: PERCENTYIELD 93.9%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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